Tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate
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Overview
Description
Tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a tert-butyl carbamate group, a nitro group, and a trifluoroethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.
Formation of the Carbamate Group: The final step involves the reaction of the pyrazole derivative with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted pyrazole derivatives.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoroethyl group may enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate: Similar structure with a different substitution pattern on the pyrazole ring.
Tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]urea: Similar structure with a urea group instead of a carbamate group.
Tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]thiocarbamate: Similar structure with a thiocarbamate group instead of a carbamate group.
Uniqueness
Tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoroethyl group enhances its lipophilicity, while the nitro group provides a site for bioreduction and potential biological activity. The carbamate group offers stability and potential for further functionalization.
Properties
IUPAC Name |
tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4O4/c1-9(2,3)21-8(18)14-6-4-7(17(19)20)16(15-6)5-10(11,12)13/h4H,5H2,1-3H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYHDHUCACLMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1)[N+](=O)[O-])CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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